molecular formula C24H20FN3O3S2 B11124310 7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124310
M. Wt: 481.6 g/mol
InChI Key: DDIQNBOHAFFVRT-UHFFFAOYSA-N
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Description

7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of fluorine, thiadiazole, and chromeno-pyrrole structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 1,3,4-thiadiazole derivatives and chromeno-pyrrole frameworks. These intermediates are then subjected to coupling reactions, often facilitated by catalysts like palladium or copper complexes, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more efficient and scalable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole structure.

    Substitution: The fluorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect.

Comparison with Similar Compounds

  • 7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione shares structural similarities with other thiadiazole and chromeno-pyrrole derivatives, such as:
    • 7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
    • This compound

Uniqueness: The presence of the fluorine atom and the specific arrangement of functional groups in this compound confer unique chemical and biological properties that distinguish it from other similar compounds. These properties include enhanced stability, specific binding affinity to molecular targets, and potential for diverse chemical modifications.

Properties

Molecular Formula

C24H20FN3O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20FN3O3S2/c1-12(2)10-18-26-27-24(33-18)28-20(13-4-7-15(32-3)8-5-13)19-21(29)16-11-14(25)6-9-17(16)31-22(19)23(28)30/h4-9,11-12,20H,10H2,1-3H3

InChI Key

DDIQNBOHAFFVRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC

Origin of Product

United States

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